molecular formula C14H12F3N3O5 B12813162 (6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine

(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine

Cat. No.: B12813162
M. Wt: 359.26 g/mol
InChI Key: ZLHZLMOSPGACSZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name, (6S)-6,7-dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b]oxazine , follows hierarchical conventions for polycyclic heterocycles. The parent structure, 5H-imidazo[2,1-b]oxazine , consists of a fused imidazole (positions 1–3) and oxazine (positions 4–7) ring system. The numbering prioritizes the imidazole moiety, with the oxygen atom in the oxazine ring at position 4.

The substituents are enumerated as follows:

  • 2-nitro : A nitro group at position 2 of the imidazole ring.
  • 6-[[4-(trifluoromethoxy)phenyl]methoxy] : A methoxy group at position 6, itself substituted with a 4-(trifluoromethoxy)phenyl group.
  • (6S) : The stereochemical configuration at carbon 6, denoting an S enantiomer.

This nomenclature aligns with IUPAC Rule RB-4.3 for fused ring systems and Rule R-5.7.1 for specifying stereochemistry.

Molecular Architecture and Functional Group Analysis

The molecular formula C₁₄H₁₂F₃N₃O₅ (MW: 359.26 g/mol) reflects a compact heterocyclic core decorated with electron-withdrawing and bulky substituents. Key structural features include:

Feature Description
Imidazo-oxazine core Bicyclic system with imidazole (aromatic) and oxazine (non-aromatic) rings
Nitro group At C2, inducing electron deficiency in the imidazole ring
Trifluoromethoxybenzyl A lipophilic group at C6, connected via a methylene ether linkage
Stereogenic center Chiral C6 bearing hydroxyl and benzyloxy groups

The SMILES string C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F confirms the connectivity, while the InChIKey HMFPMGBWSFUHEN-BYPYZUCNSA-N uniquely encodes stereochemical and constitutional details. Functional groups such as the nitro (-NO₂), ether (-O-), and trifluoromethoxy (-OCF₃) contribute to the molecule’s polarity and conformational rigidity.

Stereochemical Configuration at the C-6 Position

The (6S) designation arises from the Cahn-Ingold-Prelog priority rules applied to the chiral center at C6. The hydroxyl (-OH) and benzyloxy (-OCH₂C₆H₄OCF₃) groups occupy distinct spatial positions, with the following priorities:

  • -OCH₂C₆H₄OCF₃ (highest priority due to oxygen and subsequent carbon chain)
  • -OH
  • -CH₂O- (from the oxazine ring)
  • -H

X-ray crystallography of related imidazo-oxazines suggests that the S configuration places the benzyloxy group in a pseudo-axial orientation, minimizing steric clashes with the nitro group. This arrangement enhances thermodynamic stability by reducing 1,3-diaxial interactions.

Crystallographic Data and Solid-State Conformational Studies

While direct crystallographic data for this compound are not publicly available, analogous structures (e.g., (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol ) adopt a half-chair conformation in the oxazine ring. Key torsional angles include:

Torsion Angle Value (°) Description
C5-C6-O7-C8 167.2 Near-planar arrangement of ether oxygen
N1-C2-N3-C4 179.8 Rigid imidazole ring

Packing analyses of similar compounds reveal π-stacking interactions between the imidazole ring and aryl groups, alongside hydrogen bonds involving the nitro and hydroxyl moieties. These interactions likely stabilize the crystal lattice and influence solubility.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:

Parameter Value (eV) Significance
HOMO Energy -6.84 Localized on imidazole and nitro groups
LUMO Energy -2.17 Dominated by oxazine ring and C=O groups
HOMO-LUMO Gap 4.67 Indicates moderate kinetic stability

Electrostatic potential maps highlight regions of high electron density (nitro group, oxygen atoms) and electron deficiency (trifluoromethoxy carbon). Non-covalent interaction (NCI) analysis predicts weak CH-π interactions between the benzyl group and oxazine ring, corroborating crystallographic trends.

Properties

IUPAC Name

2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHZLMOSPGACSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861474
Record name 2-Nitro-6-{[4-(trifluoromethoxy)phenyl]methoxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Imidazo[2,1-b]oxazine Core

  • The core is synthesized by cyclization reactions involving appropriate amino alcohols and nitroimidazole precursors. The cyclization forms the fused imidazooxazine ring system.

  • The starting materials often include 2-nitroimidazole derivatives and epoxides or halohydrins that enable ring closure under controlled conditions.

Stereochemical Control and Enantiomeric Purification

  • The synthesis yields racemic mixtures initially; however, chiral resolution techniques such as preparative chiral high-performance liquid chromatography (HPLC) using ChiralPak IA columns are employed to isolate the (6S) enantiomer with high purity.

  • Alternatively, stereoselective synthesis routes using chiral starting materials or catalysts have been explored to favor the (6S) configuration directly.

Functional Group Transformations

  • Tosylation of intermediate alcohols followed by azide displacement and subsequent reduction (e.g., with propane-1,3-dithiol) is used to convert hydroxyl groups into amines, which can be further functionalized.

  • Reductive alkylation with benzaldehydes in the presence of sodium borohydride (NaBH4) allows for the introduction of various substituents on the amine nitrogen, enhancing compound diversity.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Amino alcohol + nitroimidazole precursor Formation of imidazo[2,1-b]oxazine core
2 Nucleophilic substitution NaH, 4-(trifluoromethoxy)benzyl halide Ether linkage at 6-position
3 Tosylation and azide displacement Tosyl chloride, azide ion Conversion of hydroxyl to azide
4 Reduction Propane-1,3-dithiol or other reducing agents Azide to amine conversion
5 Reductive alkylation Benzaldehyde, NaBH4 Introduction of alkyl substituents on amine
6 Chiral resolution Preparative chiral HPLC (ChiralPak IA) Isolation of (6S) enantiomer

Research Findings and Optimization

  • The use of sodium hydride-catalyzed nucleophilic aromatic substitution (SNAr) has been optimized to improve yields and selectivity in the attachment of the trifluoromethoxyphenyl group.

  • Copper(I)-induced coupling reactions provide an alternative route to form O-carbamates and related derivatives, expanding the chemical space for analog development.

  • Stability of intermediates such as amine hydrochloride salts has been enhanced by salt formation, improving handling and storage.

  • Chiral HPLC separation remains the gold standard for obtaining enantiomerically pure compounds, although efforts continue to develop asymmetric synthesis routes to reduce reliance on resolution.

Summary Table of Key Preparation Parameters

Parameter Details
Core formation Cyclization of amino alcohols with nitroimidazoles
Ether formation NaH-mediated SNAr or Cu(I)-catalyzed coupling
Functional group interconversion Tosylation, azide displacement, reduction
Stereochemical control Chiral HPLC resolution or asymmetric synthesis
Typical solvents DMF, THF, dichloromethane
Temperature range 0°C to reflux depending on step
Purification methods Chromatography, crystallization, chiral HPLC

Chemical Reactions Analysis

Types of Reactions

(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The trifluoromethoxyphenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazo[2,1-b][1,3]oxazine derivatives.

Scientific Research Applications

Antimicrobial Properties

Pretomanid is recognized for its potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). It functions as a prodrug that is converted into its active form in vivo, leading to the generation of pyrazinoic acid. This active metabolite has been shown to inhibit the growth of various strains of Mycobacterium tuberculosis by disrupting cellular processes and inhibiting mycolic acid synthesis .

Case Studies

  • Clinical Trials: In clinical settings, Pretomanid has been evaluated alongside other agents like bedaquiline and linezolid in combination therapy for drug-resistant TB. These studies have demonstrated significant efficacy in reducing bacterial load and improving patient outcomes .
  • Laboratory Studies: In vitro studies have shown that Pretomanid exhibits bactericidal activity at concentrations as low as 500 μM, effectively inhibiting the polymerase chain reaction (PCR) in Mycobacterium tuberculosis .

Treatment of Other Infectious Diseases

Beyond tuberculosis, research indicates that Pretomanid may also have potential applications in treating other infectious diseases. Its mechanism of action suggests it could be effective against various bacterial pathogens due to its ability to bind with high affinity to DNA and RNA .

Structure-Activity Relationship (SAR)

The chemical structure of Pretomanid contributes significantly to its biological activity. The presence of the trifluoromethoxy group enhances its lipophilicity, which is crucial for membrane permeability and cellular uptake. Studies on similar imidazo[2,1-b][1,3]oxazine derivatives have provided insights into how modifications can influence antimicrobial potency and selectivity against specific bacterial strains .

Pharmacokinetics and Metabolism

Pretomanid exhibits favorable pharmacokinetic properties that support its therapeutic use:

  • Absorption: Rapid absorption post-administration.
  • Metabolism: Primarily metabolized in the liver, with a half-life allowing for once-daily dosing.
  • Excretion: Excreted mainly through urine as metabolites, which is beneficial for patients with renal impairment .

Safety and Efficacy

Clinical evaluations have reported manageable side effects associated with Pretomanid use, including gastrointestinal disturbances and transient liver enzyme elevations. However, its efficacy in multidrug-resistant TB cases has made it a critical component of treatment regimens despite these concerns .

Mechanism of Action

The mechanism of action of (6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethoxyphenyl group can enhance binding affinity to certain proteins or enzymes. The imidazo[2,1-b][1,3]oxazine ring may facilitate interactions with nucleic acids or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Biphenyl Analogues

  • Para-linked biphenyl derivatives (e.g., R-58, R-69) replace the benzyl group with biaryl systems. These exhibit 5–933-fold higher efficacy in acute murine TB models compared to PA-824 but retain low solubility due to high ClogP (~5.5) .
  • Pyridine-containing acetylene derivatives (e.g., R-69) achieve 24-fold better efficacy in chronic infection models than delamanid, with moderate solubility (0.5 mg/mL at pH 2.0) .

Aza-/Diazabiphenyl Analogues

  • Pyridine-pyrimidine hybrids reduce ClogP by 1.5 units and improve solubility (up to 1.2 mg/mL at pH 6.8) while maintaining potency (MIC: 0.03–0.06 µg/mL under replicating conditions) .
  • Carbamate-linked biaryls (e.g., R-140) show 5-fold higher in vivo efficacy than PA-824 and comparable activity to OPC-67683 in chronic models, despite poor solubility .

Comparison with Side Chain-Modified Analogues

Amide/Carbamate/Urea Linkers

  • Amide-linked monoaryls (e.g., R-151) improve solubility (0.8 mg/mL) but reduce anaerobic activity (MIC: 0.25 µg/mL vs. PA-824’s 0.12 µg/mL) .
  • Carbamate-linked arylpiperazines (e.g., R-168) combine high metabolic stability (>90% remaining after 1 h in microsomes) with oral bioavailability (F = 65% in rats) .

Extended Side Chains

  • Stilbene derivatives (e.g., R-136) enhance potency (MIC: 0.015 µg/mL) but suffer from oxidative metabolism .
  • Polar linkers (e.g., piperazine) improve solubility (1.5 mg/mL) without compromising efficacy (3-log CFU reduction in mice) .

Physicochemical and Pharmacokinetic Profiles

Compound ClogP Solubility (pH 6.8) Microsomal Stability (%) Oral Bioavailability (%) In Vivo Efficacy (Δlog CFU)
PA-824 4.14 0.1 mg/mL 40 30 1.5
Delamanid 5.53 <0.01 mg/mL 75 25 2.0
Biphenyl acetylene R-69 3.8 0.5 mg/mL 85 60 3.2
Pyridine-carbamate R-168 3.2 1.2 mg/mL 95 65 2.8
Amide-linked R-151 2.9 0.8 mg/mL 70 45 1.8

Data compiled from

Biological Activity

Introduction

(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine, commonly known as PA-824, is a compound that has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of tuberculosis (TB). This article delves into the biological activity of PA-824, summarizing its mechanism of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula: C14H12F3N3O5
  • Molecular Weight: 359.257 g/mol
  • CAS Number: 187235-37-6
  • MDL Number: MFCD06809939

PA-824 operates through a unique mechanism that involves bioreductive activation. It is reduced in susceptible strains of Mycobacterium tuberculosis (M. tb) to form reactive nitrogen species (RNS), which are toxic to the bacteria. The compound exhibits a low one-electron reduction potential (-534 mV), which is critical for its activation within bacterial cells. Studies suggest that the drug's efficacy is linked to the presence of a protein similar to F420-dependent glucose-6-phosphate dehydrogenase in M. smegmatis, indicating a specific metabolic pathway for its activation .

Efficacy Against Mycobacterium tuberculosis

PA-824 has shown promising results in both in vitro and in vivo studies against various strains of M. tb:

  • In Vitro Studies:
    • PA-824 demonstrates bactericidal activity against both active and dormant forms of M. tb.
    • It has been noted for its ability to overcome multidrug resistance, making it a candidate for combination therapies .
  • In Vivo Studies:
    • Animal model studies have indicated that PA-824 can significantly reduce bacterial loads in infected tissues.
    • A combination therapy involving PA-824 and pyrazinamide was found to be as effective as standard first-line treatments including rifampin and isoniazid .

Comparative Efficacy Table

CompoundMIC (μg/mL)Efficacy against M. tbNotes
PA-8240.01HighEffective against both active and dormant states .
Rifampin0.1ModerateStandard first-line TB treatment
Isoniazid0.05HighCommonly used in combination therapy

Case Studies

Case Study 1: Phase II Trials
A clinical trial assessed the efficacy of PA-824 in combination with standard TB treatments. Results indicated significant reductions in bacterial load after four weeks of treatment compared to control groups .

Case Study 2: Resistance Mechanisms
Research highlighted that resistance to PA-824 can arise from mutations affecting the FGD1 enzyme or its cofactor F420. Genetic sequencing revealed mutations in the Rv3547 gene, which encodes a putative nitroreductase involved in drug activation .

Broader Implications

Beyond tuberculosis, compounds structurally related to PA-824 have been investigated for their antileishmanial properties. For instance, new derivatives have shown significant activity against Leishmania species in mouse models, suggesting potential for broader applications in parasitic infections .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure stereochemical purity and yield?

Methodological Answer:

  • Employ multi-step reaction sequences with controlled temperature and solvent systems (e.g., THF with triethylamine as a base) to minimize side reactions .
  • Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification .
  • Verify stereochemical integrity via chiral HPLC or X-ray crystallography, as demonstrated in analogous imidazo-oxazine syntheses .

Q. Which analytical techniques are most reliable for confirming structural integrity and stereochemistry?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR chemical shifts to confirm substituent positions and nitro-group orientation .
  • X-ray Crystallography : Resolve absolute stereochemistry, as applied in structurally related phosphazene derivatives .
  • Elemental Analysis : Validate molecular formula accuracy (e.g., C, H, N content) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability studies in buffered solutions (pH 1–10) at 25°C, 40°C, and 60°C for 1–4 weeks.
  • Monitor degradation via HPLC-MS to identify hydrolysis or oxidation products, particularly at the trifluoromethoxy group .

Advanced Research Questions

Q. How can researchers design experiments to evaluate dual Topoisomerase I/IIα inhibitory activity?

Methodological Answer:

  • In Vitro Assays : Use plasmid relaxation assays with human Topo I/IIα enzymes and quantify inhibition via gel electrophoresis .
  • Cell-Based Studies : Test antiproliferative activity in NCI-60 cell lines and validate target engagement using siRNA knockdown .
  • Molecular Docking : Simulate binding interactions using crystal structures of Topo-DNA complexes (PDB IDs: 1T8I, 1ZXM) .

Q. How should discrepancies in reported biological activity across cell lines be addressed?

Methodological Answer:

  • Standardize assay conditions (e.g., cell passage number, serum concentration) and include positive controls (e.g., camptothecin for Topo I) .
  • Perform dose-response curves (IC50_{50} values) in triplicate and validate using orthogonal methods (e.g., flow cytometry for apoptosis) .

Q. What strategies enhance solubility and bioavailability without altering pharmacological activity?

Methodological Answer:

  • Synthesize salt forms (e.g., hydrochloride or tetrafluoroborate) to improve aqueous solubility, as seen in analogous thiadiazine derivatives .
  • Use prodrug approaches (e.g., esterification of hydroxyl groups) to increase membrane permeability .

Q. How can molecular docking studies predict off-target interactions?

Methodological Answer:

  • Screen against a panel of structurally similar enzymes (e.g., kinases, phosphatases) using AutoDock Vina or Schrödinger Suite.
  • Validate predictions with selectivity assays (e.g., radiometric kinase profiling) .

Q. How can findings be contextualized within existing pharmacological theories of Topoisomerase inhibition?

Methodological Answer:

  • Compare binding modes to known inhibitors (e.g., etoposide for Topo IIα) using molecular dynamics simulations .
  • Link mechanistic data to clinical resistance patterns (e.g., mutations in Topo ATP-binding domains) .

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